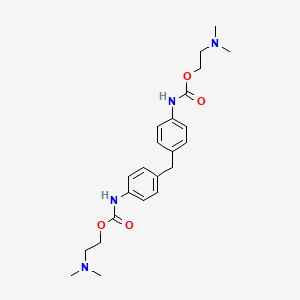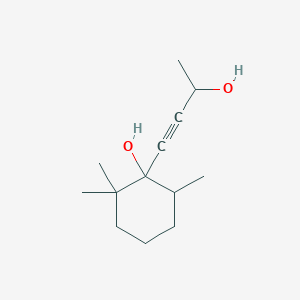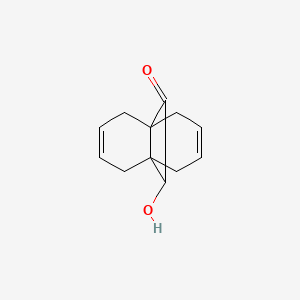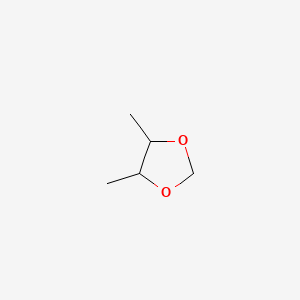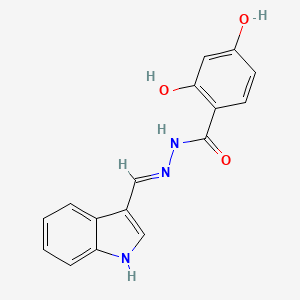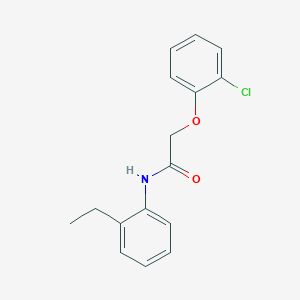
Methyl 3-cyano-2-hydroxy-6-(4-methoxyphenyl)pyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-cyano-2-hydroxy-6-(4-methoxyphenyl)pyridine-4-carboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with cyano, hydroxy, and methoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyano-2-hydroxy-6-(4-methoxyphenyl)pyridine-4-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of cyanoacetamide with an appropriate aldehyde, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-cyano-2-hydroxy-6-(4-methoxyphenyl)pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the cyano group produces an amine .
Wissenschaftliche Forschungsanwendungen
Methyl 3-cyano-2-hydroxy-6-(4-methoxyphenyl)pyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Wirkmechanismus
The mechanism of action of Methyl 3-cyano-2-hydroxy-6-(4-methoxyphenyl)pyridine-4-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-cyano-6-(4-fluorophenyl)-2-hydroxypyridine-4-carboxylate: This compound has a similar structure but with a fluorine atom instead of a methoxy group.
3-Cyano-2,6-dihydroxy-4-methylpyridine: This compound lacks the methoxyphenyl group and has different chemical properties.
Uniqueness
Methyl 3-cyano-2-hydroxy-6-(4-methoxyphenyl)pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group, in particular, contributes to its potential as a versatile intermediate in organic synthesis and its biological activities .
Eigenschaften
Molekularformel |
C15H12N2O4 |
|---|---|
Molekulargewicht |
284.27 g/mol |
IUPAC-Name |
methyl 3-cyano-6-(4-methoxyphenyl)-2-oxo-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C15H12N2O4/c1-20-10-5-3-9(4-6-10)13-7-11(15(19)21-2)12(8-16)14(18)17-13/h3-7H,1-2H3,(H,17,18) |
InChI-Schlüssel |
KDXKZLJKVPEQRO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-Azatricyclo[4.4.2.01,6]dodec-3-en-12-one](/img/structure/B11944650.png)

![3a,3b,4,5,6,7,8,9,10,11,11a,11b-Dodecahydrophenanthro[9,10-c]furan-1,3-dione](/img/structure/B11944677.png)
